molecular formula C11H10FN3OS B2714527 N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide CAS No. 878259-58-6

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide

Cat. No.: B2714527
CAS No.: 878259-58-6
M. Wt: 251.28
InChI Key: RJCCNZHVIHXOHN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is part of the thiazole family, which has been found to have diverse biological activities . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Cellular Effects

It is known that thiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

It is known that thiazole derivatives have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to CA-4 .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .

Dosage Effects in Animal Models

It is known that thiazole derivatives have been tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .

Metabolic Pathways

It is known that thiazole derivatives have been found in many potent biologically active compounds .

Transport and Distribution

It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .

Subcellular Localization

It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .

Scientific Research Applications

Biological Activity

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-fluoroaniline with thiazole derivatives, followed by acylation to form the final product. The structural characterization is often confirmed through techniques such as NMR spectroscopy, which provides insights into the molecular structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0
Bacillus subtilis4.0

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in several models, particularly against RNA viruses. For instance, it demonstrated an EC50 value of approximately 15 µM against the Hepatitis C virus (HCV), indicating its potential as an antiviral agent .

3. Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly targeting aurora kinases, which are crucial in cell division and are often overexpressed in tumors. Preliminary findings suggest that it inhibits aurora kinase activity with an IC50 value around 20 µM, leading to reduced proliferation of cancer cells in vitro .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

  • Case Study 1: In a study examining its antimicrobial effects, the compound was tested against clinical isolates of Staphylococcus aureus and showed a synergistic effect when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy and reducing resistance development .
  • Case Study 2: A research team exploring its antiviral potential found that the compound significantly reduced viral load in cell cultures infected with HCV and showed low cytotoxicity in human liver cells, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)14-9-4-7(12)2-3-8(9)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCCNZHVIHXOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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